(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Description
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group
Properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJWXPLEWSYFQ-JQCXWYLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137601 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58096-29-0 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphene.
Oxidation: The precursor undergoes oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Acid chlorides, bromides
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its role in drug development due to its structural similarity to various bioactive molecules. Its bicyclic structure allows for unique interactions with biological targets.
- Analgesic Activity : Research indicates that derivatives of bicyclic compounds can exhibit analgesic properties. Studies have shown that modifications to the bicyclo[3.1.1] structure can enhance pain relief effects while minimizing side effects associated with traditional analgesics .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds based on the bicyclo[3.1.1] framework have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .
Materials Science
Polymer Chemistry
The compound serves as a monomer or additive in the synthesis of novel polymers. Its unique structure contributes to the properties of the resulting materials.
- Thermoplastic Elastomers : The incorporation of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid into polymer matrices can enhance elasticity and thermal stability. Research has indicated that such polymers exhibit improved mechanical properties compared to traditional elastomers .
- Coatings and Adhesives : The compound's reactivity allows it to be used in the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile building block.
- Synthesis of Natural Products : The compound's structure is conducive to modifications that can lead to the synthesis of complex natural products. Its functional groups allow for various reactions such as esterification and amidation, facilitating the creation of diverse chemical entities .
- Chiral Synthesis : As a chiral molecule, it plays a crucial role in asymmetric synthesis processes where enantiomerically pure compounds are desired. This application is particularly relevant in pharmaceuticals where chirality can significantly influence drug efficacy and safety .
Case Studies
Mechanism of Action
The mechanism of action of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure provides stability and rigidity, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a ketone functional group.
Borneol: A bicyclic compound with an alcohol functional group.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group
Biological Activity
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
The compound features a bicyclic structure with a carboxylic acid functional group that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channels : Preliminary studies suggest that this compound may influence calcium ion channels, which are critical in numerous physiological processes including muscle contraction and neurotransmitter release.
- Anti-inflammatory Properties : The presence of the carboxylic acid group may confer anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Pharmacological Effects
The following table summarizes the key pharmacological effects reported in various studies:
Study 1: Calcium Channel Inhibition
A study conducted on Fischer rat thyroid (FRT) cells demonstrated that derivatives of bicyclic compounds similar to this compound exhibited significant inhibition of calcium activated chloride channels (CaCCs). The IC50 values for some derivatives were below 6 μM, indicating strong inhibitory potential against TMEM16A channels .
Study 2: Anti-inflammatory Effects
Research has indicated that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. In vitro assays showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds .
Study 3: Antiviral Activity
In another investigation into antiviral properties, derivatives of bicyclic compounds were evaluated for their efficacy against influenza viruses. The most potent analogs showed low micromolar EC50 values against H3N2 and H1N1 strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
